molecular formula C9H9ClFNO B8547167 N-(6-Chloro-2-fluoro-3-methyl-phenyl)-acetamide

N-(6-Chloro-2-fluoro-3-methyl-phenyl)-acetamide

Cat. No. B8547167
M. Wt: 201.62 g/mol
InChI Key: ASVSDSPPTWUJQD-UHFFFAOYSA-N
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Patent
US08759537B2

Procedure details

Acetylchloride (2.56 mL, 36.0 mmol) is added to a mixture of 6-chloro-2-fluoro-3-methyl-aniline (5.00 g, 31.3 mmol) and toluene (200 mL), additional toluene (50 mL) is added and the mixture is heated to reflux for 3 h. Then it is cooled with an ice bath and the formed precipitate is filtered off, washed with cold toluene and dried.
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl:5][C:6]1[C:11]([NH2:12])=[C:10]([F:13])[C:9]([CH3:14])=[CH:8][CH:7]=1>C1(C)C=CC=CC=1>[Cl:5][C:6]1[C:11]([NH:12][C:1](=[O:3])[CH3:2])=[C:10]([F:13])[C:9]([CH3:14])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
2.56 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C(=C1N)F)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Then it is cooled with an ice bath
FILTRATION
Type
FILTRATION
Details
the formed precipitate is filtered off
WASH
Type
WASH
Details
washed with cold toluene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=C1NC(C)=O)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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